1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole
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Overview
Description
1-(2,2-Difluoroethyl)-5-(methoxymethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a difluoroethyl group and a methoxymethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent . The reaction is often catalyzed by nickel, which facilitates the difluoroethylation of arylboronic acids . The methoxymethyl group can be introduced through a subsequent reaction involving methoxymethyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and catalysts. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The difluoroethyl and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-(methoxymethyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Mechanism of Action
The mechanism by which 1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxymethyl group can influence its solubility and bioavailability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group and are known for their fungicidal activities.
Difluoro- and Trifluoro Diazoalkanes: These compounds are used in cycloaddition reactions and have applications in the synthesis of fluorinated pyrazolines.
Uniqueness: 1-(2,2-Difluoroethyl)-5-(methoxymethyl)-1H-pyrazole is unique due to the combination of the difluoroethyl and methoxymethyl groups on the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O/c1-12-5-6-2-3-10-11(6)4-7(8)9/h2-3,7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVDPSWAVFKPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=NN1CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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